2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
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Overview
Description
2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine typically involves the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 2-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-fluoroaniline.
Dimethylation: The amino groups in 2-fluoroaniline are then dimethylated using formaldehyde and formic acid under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Using continuous flow reactors for the nitration step to ensure consistent product quality and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to improve efficiency and reduce reaction time.
Automated Dimethylation: Utilizing automated systems for the dimethylation step to ensure precise control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and dyes.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: Studied for its effects on biological systems, including its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N1,N1-dimethylbenzene-1,3-diamine
- 2-Fluoro-N1,N1-dimethylbenzene-1,2-diamine
- 3-Fluoro-N1,N1-dimethylbenzene-1,4-diamine
Uniqueness
2-Fluoro-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 2-position and the dimethylamino groups at the 1 and 4 positions result in unique reactivity and binding characteristics compared to its isomers .
Properties
IUPAC Name |
2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMMSIBCJCJIJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634903 |
Source
|
Record name | 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3824-31-5 |
Source
|
Record name | 2-Fluoro-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-N1,N1-dimethylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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